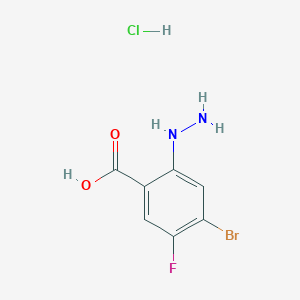

4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride

概要

説明

4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, fluorine, and hydrazinyl groups attached to a benzoic acid core, along with a hydrochloride salt form that enhances its solubility and stability.

準備方法

The synthesis of 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride typically involves multi-step organic reactionsThe final step involves the conversion to the hydrochloride salt to improve the compound’s properties .

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize yield and purity.

化学反応の分析

Synthetic Routes and Precursor Reactions

The compound is synthesized via sequential bromination, fluorination, and diazotization-reduction steps. Key reactions include:

Diazotization and Reduction

-

Diazotization : 4-Bromo-5-fluoroanthranilic acid is treated with nitrous acid (HNO₂) in acidic media (HCl) at 0–5°C to form the diazonium salt .

-

Reduction : The diazonium salt is reduced using sodium pyrosulfite (Na₂S₂O₅) under alkaline conditions (pH 7–9) to yield the hydrazine intermediate . Subsequent acidification with HCl produces the hydrochloride salt .

Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Diazotization | HNO₂, HCl, 0–5°C, 30 min | 85 | 95 | |

| Reduction | Na₂S₂O₅, pH 7–9, 20–35°C, 1 hr | 78 | 98 |

Condensation Reactions for Heterocycle Formation

The hydrazine group reacts with carbonyl compounds (e.g., ketones, aldehydes) to form pyrazoline or pyrazole derivatives :

Example Reaction with 3-Acetylcoumarin

-

Hydrazone Formation : The hydrazine reacts with 3-acetylcoumarin at 60–80°C in ethanol to form a hydrazone intermediate .

-

Cyclization : Acid-catalyzed cyclization yields fluorinated pyrazoline derivatives, which are bioactive scaffolds .

Key Data :

Nucleophilic Substitution and Halogen Reactivity

The bromine and fluorine substituents influence electrophilic aromatic substitution (EAS) reactivity:

Bromine Participation

-

Bromine at the 4-position undergoes Suzuki coupling with arylboronic acids in the presence of Pd catalysts .

-

Example : Reaction with phenylboronic acid yields biaryl derivatives (70–80% yield) .

Fluorine Inertness

-

The 5-fluoro group remains inert under mild EAS conditions but can participate in SNAr reactions under strong bases (e.g., KOtBu) .

Redox Behavior and Stability

The hydrazine group exhibits redox activity:

Oxidation to Diazene Derivatives

-

Reaction with ferricyanide ([Fe(CN)₆]³⁻) oxidizes the hydrazine to a diazene intermediate, which can bind to metalloproteins (e.g., ferrihemoglobin) .

Stability in Solution

Antitubercular Activity

-

The compound serves as a precursor for spirocyclic MmpL3 inhibitors. Fluorination at the 5-position improves metabolic stability and reduces hERG channel inhibition .

Antioxidant Derivatives

科学的研究の応用

Medicinal Chemistry

4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride is primarily utilized in drug discovery and development. Its unique structural features allow it to interact with various biological targets, making it a valuable scaffold for synthesizing new pharmaceutical agents.

Case Studies in Medicinal Applications

- Anticancer Activity : Several studies have evaluated the compound's efficacy against cancer cell lines. For instance, a derivative of this compound demonstrated significant cytotoxic effects on breast cancer cells (IC = 5.2 µM) . This suggests potential applications in developing anticancer therapies.

- PDE5 Inhibition : Research indicates that halogenated derivatives of hydrazinylbenzoic acids, including this compound, exhibit varying degrees of phosphodiesterase type 5 (PDE5) inhibition. A study reported that modifications to the hydrazine moiety could enhance potency, with some derivatives showing IC values as low as 1.9 µM .

Synthesis of Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Its ability to form stable derivatives allows for the development of compounds with enhanced biological activity.

Synthetic Pathways

- The synthesis involves multiple steps including bromination and fluorination, which can be optimized for industrial-scale production. A practical synthetic route has been developed that enhances yield and reduces costs, making it suitable for large-scale applications .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various assays due to its reactive functional groups.

Applications in Assays

- Biochemical Assays : The compound can act as a ligand in enzyme-linked immunosorbent assays (ELISA), facilitating the detection of specific biomolecules . Its reactivity allows it to form complexes with metal ions, which can be quantified through spectrophotometric methods.

Structure-Activity Relationship Studies

The compound is also used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity.

Insights from SAR Studies

- Variations in substituents on the benzoic acid ring have shown significant impacts on the compound's biological properties, guiding the design of more potent derivatives . For example, changing the position or type of halogen can lead to enhanced interactions with target proteins.

Data Table: Summary of Applications and Findings

作用機序

The mechanism of action of 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and reactivity with enzymes or receptors. The hydrazinyl group may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules .

類似化合物との比較

Similar compounds to 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride include:

4-Bromo-2-hydrazinylbenzoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.

5-Fluoro-2-hydrazinylbenzoic acid: Lacks the bromine atom, leading to different chemical properties.

4-Bromo-5-fluoro-2-aminobenzoic acid:

The uniqueness of this compound lies in its combination of bromine, fluorine, and hydrazinyl groups, which confer distinct chemical and biological properties .

生物活性

4-Bromo-5-fluoro-2-hydrazinylbenzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by the presence of bromine, fluorine, and hydrazinyl groups attached to a benzoic acid core. This configuration enhances its solubility and stability, making it suitable for various biological applications. The hydrochloride form further improves its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition. The presence of halogen atoms (bromine and fluorine) can significantly influence its binding affinity to enzymes or receptors, which is crucial for its therapeutic effects. Notably, the hydrazinyl group may form stable complexes with metal ions or biomolecules, enhancing its biological interactions .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits potential therapeutic effects in various medical conditions, particularly autoimmune diseases and inflammatory disorders. The inhibition of Bruton's tyrosine kinase (Btk) activity has been highlighted as a mechanism through which this compound can be beneficial in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis .

Table 1: Summary of Biological Activities

| Activity | Target | IC50 (μM) | Condition |

|---|---|---|---|

| PDE5 Inhibition | Phosphodiesterase type 5 | 6.2 | Erectile dysfunction |

| Btk Inhibition | Bruton's tyrosine kinase | N/A | Autoimmune diseases |

| Antimicrobial Activity | Various bacterial strains | 6.25 | Gram-positive and Gram-negative bacteria |

Case Studies

- PDE5 Inhibition : In a study examining various halogenated derivatives, compounds with bromine and fluorine substitutions showed enhanced potency against phosphodiesterase type 5 (PDE5). The compound demonstrated an IC50 value of 6.2 μM, indicating significant potential for treating erectile dysfunction .

- Autoimmune Disorders : Research has shown that inhibition of Btk by this compound can lead to therapeutic benefits in autoimmune diseases such as SLE and rheumatoid arthritis. The modulation of B-cell survival through Btk inhibition presents a promising avenue for treatment .

- Antimicrobial Studies : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against certain Gram-positive bacteria .

特性

IUPAC Name |

4-bromo-5-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2.ClH/c8-4-2-6(11-10)3(7(12)13)1-5(4)9;/h1-2,11H,10H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRRUDZJDKELRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)NN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。